2-Methoxyhexa-1,5-diene
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Overview
Description
2-Methoxyhexa-1,5-diene is an organic compound with the molecular formula C7H12O It is a conjugated diene, meaning it contains two double bonds separated by a single bond, and a methoxy group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyhexa-1,5-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an allylic alcohol, the compound can be prepared by treating it with a strong acid to induce dehydration, forming the diene structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as titanium alkoxide can be employed to facilitate the reaction, followed by oxidation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyhexa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated products.
Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as halides or amines
Major Products:
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
2-Methoxyhexa-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving dienes and their derivatives.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the synthesis of bioactive compounds.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyhexa-1,5-diene involves its interaction with various molecular targets. In chemical reactions, the conjugated diene system allows for pericyclic reactions such as the Diels-Alder reaction, where the compound acts as a diene and reacts with dienophiles to form cyclohexene derivatives. The methoxy group can also participate in nucleophilic substitution reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but with a methyl group attached to the carbon chain.
2-Methyl-1,5-hexadiene: Another conjugated diene with a methyl group instead of a methoxy group.
Uniqueness: 2-Methoxyhexa-1,5-diene is unique due to the presence of the methoxy group, which imparts different chemical properties compared to other dienes. This functional group can participate in various reactions, making the compound versatile in synthetic applications .
Properties
CAS No. |
79368-59-5 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methoxyhexa-1,5-diene |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2)8-3/h4H,1-2,5-6H2,3H3 |
InChI Key |
NIQFWBVDKFVNNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)CCC=C |
Origin of Product |
United States |
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